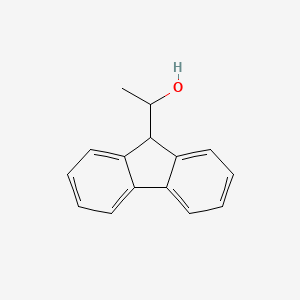

(+/-)-1-(9-Fluorenyl)ethanol

概要

説明

It serves as a precursor for synthesizing diverse organic compounds, including heterocyclic compounds like pyrimidines and quinolines, as well as polycyclic aromatic hydrocarbons such as naphthalene and anthracene . This compound is notable for its applications in the production of fluorescent dyes used in various biological assays .

準備方法

Synthetic Routes and Reaction Conditions: (+/-)-1-(9-Fluorenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of fluorene with n-butyllithium in tetrahydrofuran (THF) at 0°C, followed by the addition of formaldehyde and stirring at room temperature for several hours . Another method includes the use of sodium ethoxide, ethyl formate, and THF, where the reaction is carried out at controlled temperatures to yield 9-fluorenecarboxaldehyde, which is then reduced to 9-fluorenemethanol .

Industrial Production Methods: Industrial production of this compound often involves the use of catalysts and reducing agents to enhance yield and purity. For instance, a method described in a patent involves the use of a catalyst to remove hydrogen from fluorene, followed by reaction with ethyl formate and reduction to produce 9-fluorenylmethanol . This method is advantageous due to its high purity and improved production efficiency.

化学反応の分析

Types of Reactions: (+/-)-1-(9-Fluorenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to fluorenone using oxidizing agents.

Reduction: The compound can be reduced to fluorenylmethane.

Substitution: It can participate in substitution reactions to form derivatives like fluorenyl ethers and esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Fluorenone

Reduction: Fluorenylmethane

Substitution: Fluorenyl ethers and esters

科学的研究の応用

Chiral Resolution

One of the primary applications of (+/-)-1-(9-Fluorenyl)ethanol is in chiral resolution . It acts as a chiral auxiliary in the separation of enantiomers, particularly in pharmaceutical compounds. This is crucial for the development of drugs that require specific stereochemistry for efficacy and safety.

- Case Study : In a study involving α-hydroxy acids, this compound was employed as a derivatizing agent to enhance the separation efficiency during reversed-phase liquid chromatography (RPLC) .

Peptide Synthesis

The compound is extensively used in Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group protects the hydroxyl functionality during peptide assembly, allowing for stepwise addition of amino acids.

- Case Study : Research demonstrated that peptides synthesized using this compound exhibited higher purity and yield due to the efficient removal of protective groups during synthesis .

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent for various compounds, facilitating their detection and quantification.

- Application : It has been used in methods for analyzing enantiomers of drugs such as propranolol and atenolol through pre-column derivatization followed by high-performance liquid chromatography (HPLC) .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Unique Features |

|---|---|---|

| This compound | Chiral Alcohol | Chiral auxiliary for resolution |

| (S)-(-)-1-(9-Fluorenyl)ethanol | Chiral Alcohol | Specific enantiomer used in SPPS |

| Fluoren-9-one | Ketone | Lacks hydroxyl group; used in photochemical studies |

| Fluorene | Hydrocarbon | Parent structure; less functionalized than others |

Research indicates that this compound may influence various biochemical pathways due to its structural properties. It has been shown to enhance the solubility and stability of certain compounds, which is beneficial in drug formulation and delivery systems.

作用機序

The mechanism of action of (+/-)-1-(9-Fluorenyl)ethanol involves its role as a precursor in various chemical reactions. It interacts with molecular targets through its hydroxyl group, enabling it to participate in oxidation, reduction, and substitution reactions. These interactions facilitate the formation of diverse organic compounds, which can then be used in various applications .

類似化合物との比較

(+/-)-1-(9-Fluorenyl)ethanol can be compared with other similar compounds, such as:

9-Fluorenemethanol: Similar in structure but differs in the position of the hydroxyl group.

9-Hydroxyfluorene: An isomer with the hydroxyl group located on the bridging carbon between the benzene rings.

1-(9-Anthryl)-2,2,2-trifluoroethanol: A compound with a similar structure but contains a trifluoromethyl group.

Uniqueness: this compound is unique due to its specific structure, which allows it to serve as a versatile precursor in the synthesis of various organic compounds. Its applications in producing fluorescent dyes and its role in biological assays further highlight its distinctiveness .

生物活性

(+/-)-1-(9-Fluorenyl)ethanol, also known as 1-(9-fluorenyl)ethanol, is a chiral alcohol derived from fluorene. This compound has garnered attention due to its potential biological activity and applications in organic synthesis, pharmaceuticals, and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, related case studies, and comparative analysis with similar compounds.

Chemical Structure:

- Molecular Formula: C₁₅H₁₄O

- Molecular Weight: 210.27 g/mol

Synthesis:

this compound can be synthesized through various methods, including:

- Reduction of 1-(9-Fluorenyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Catalytic hydrogenation of the corresponding ketone using chiral catalysts for industrial production.

The mechanism of action for this compound involves its interaction with various molecular targets. The hydroxyl group allows for hydrogen bonding, influencing the compound's reactivity and stability. The rigid fluorene structure enhances binding affinity to specific biological targets, potentially affecting enzyme-catalyzed reactions and influencing pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of 1-(9-fluorenyl)ethanol exhibit notable antimicrobial activity. For instance, studies have shown that structurally similar compounds can inhibit bacterial growth and biofilm formation. The antimicrobial efficacy is often assessed through:

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

- Comparative analysis with known antimicrobial agents.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | 0.5 | 1.0 |

| Control (Standard Antibiotic) | 0.25 | 0.5 |

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidant activity can be measured using various assays:

- DPPH radical scavenging assay

- FRAP assay (Ferric Reducing Antioxidant Power)

In studies, the compound demonstrated significant antioxidant potential, contributing to its therapeutic applications.

Case Studies

A study published in MDPI highlighted the synthesis of fluorenyl alcohol derivatives, revealing their biological properties and applications in medicinal chemistry. The derivatives exhibited varying degrees of antimicrobial and antioxidant activities, suggesting that modifications to the fluorene structure can enhance these properties .

Another investigation focused on the biological activity of ethanol extracts from fungi species which showed similar antimicrobial effects against resistant strains like MRSA. This research underlines the importance of exploring natural products alongside synthetic compounds for potential therapeutic applications .

Comparison with Similar Compounds

Comparative analysis with other fluorenyl derivatives provides insights into the unique properties of this compound:

| Compound | Biological Activity | Notes |

|---|---|---|

| (S)-(-)-1-(9-Fluorenyl)ethanol | Higher selectivity in reactions | Enantiomer with distinct properties |

| 9-Fluorenylmethanol | Moderate antimicrobial activity | Hydroxyl group on methylene carbon |

| 9-Fluorenylmethyl chloride | Used in synthetic applications | Chlorine replaces hydroxyl group |

特性

IUPAC Name |

1-(9H-fluoren-9-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCDFPXLCCWBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393297 | |

| Record name | 1-(9-FLUORENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3023-49-2 | |

| Record name | 1-(9-FLUORENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。